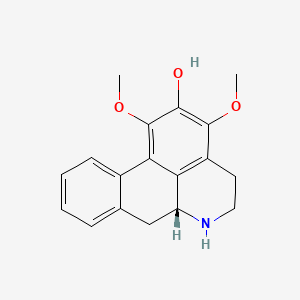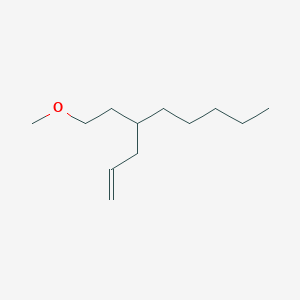
4-(2-Methoxyethyl)non-1-ene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-Methoxyethyl)non-1-ene is an organic compound characterized by a nonene backbone with a methoxyethyl substituent at the fourth carbon. This compound belongs to the class of alkenes, which are hydrocarbons containing at least one carbon-carbon double bond. The presence of the methoxyethyl group introduces additional functional properties, making it a versatile compound in various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methoxyethyl)non-1-ene can be achieved through several methods. One common approach involves the alkylation of nonene with 2-methoxyethyl chloride in the presence of a strong base such as sodium hydride. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the reactants and products.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. Catalysts such as palladium or nickel may be employed to facilitate the alkylation process, and the reaction conditions are optimized to maximize efficiency and minimize by-products.
化学反应分析
Types of Reactions
4-(2-Methoxyethyl)non-1-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the double bond into a single bond, yielding saturated hydrocarbons.
Substitution: The methoxyethyl group can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using hydrogen gas (H₂) and a palladium catalyst (Pd/C) is a typical method for reducing the double bond.
Substitution: Nucleophiles such as halides (e.g., NaBr) can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Depending on the extent of oxidation, products can include 4-(2-methoxyethyl)nonan-1-ol, 4-(2-methoxyethyl)nonanal, or 4-(2-methoxyethyl)nonanoic acid.
Reduction: The major product is 4-(2-methoxyethyl)nonane.
Substitution: Products vary based on the nucleophile used, such as 4-(2-bromoethyl)non-1-ene when using NaBr.
科学研究应用
4-(2-Methoxyethyl)non-1-ene has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving alkenes and ethers.
Medicine: Research into its potential as a precursor for pharmaceutical compounds is ongoing.
Industry: It is utilized in the production of specialty chemicals, including surfactants and lubricants.
作用机制
The mechanism of action of 4-(2-Methoxyethyl)non-1-ene in chemical reactions involves the interaction of its double bond and methoxyethyl group with various reagents. The double bond acts as a site for electrophilic addition reactions, while the methoxyethyl group can participate in nucleophilic substitution. These interactions are facilitated by the electronic properties of the substituents, which influence the reactivity and selectivity of the compound.
相似化合物的比较
Similar Compounds
4-(2-Methoxyethyl)oct-1-ene: Similar structure but with one less carbon in the backbone.
4-(2-Methoxyethyl)dec-1-ene: Similar structure but with one more carbon in the backbone.
4-(2-Ethoxyethyl)non-1-ene: Similar structure but with an ethoxy group instead of a methoxy group.
Uniqueness
4-(2-Methoxyethyl)non-1-ene is unique due to its specific combination of a nonene backbone and a methoxyethyl substituent. This combination imparts distinct reactivity and properties, making it valuable in various chemical processes and applications.
属性
CAS 编号 |
79164-33-3 |
|---|---|
分子式 |
C12H24O |
分子量 |
184.32 g/mol |
IUPAC 名称 |
4-(2-methoxyethyl)non-1-ene |
InChI |
InChI=1S/C12H24O/c1-4-6-7-9-12(8-5-2)10-11-13-3/h5,12H,2,4,6-11H2,1,3H3 |
InChI 键 |
AUIATWMBYQQTEU-UHFFFAOYSA-N |
规范 SMILES |
CCCCCC(CCOC)CC=C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


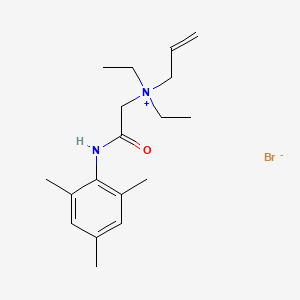
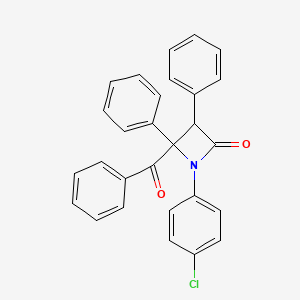
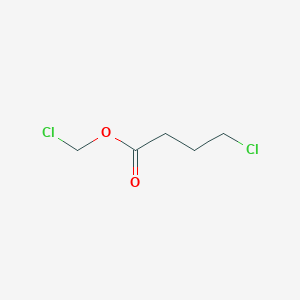
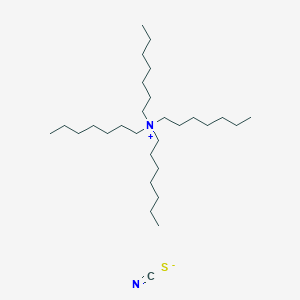
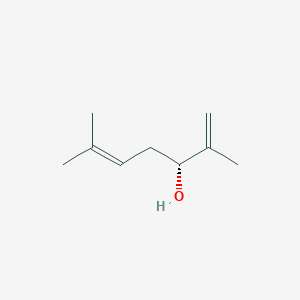

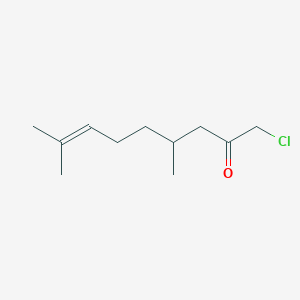
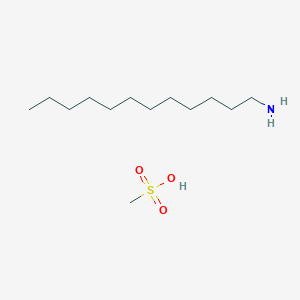
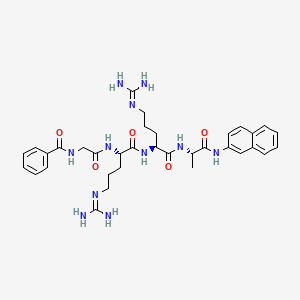
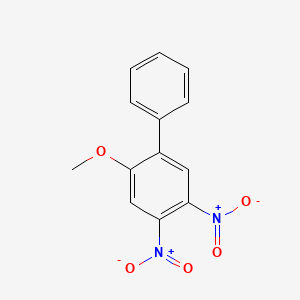
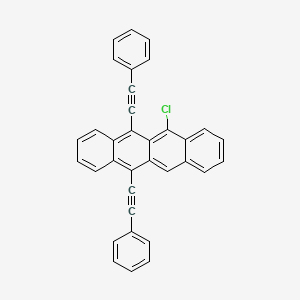
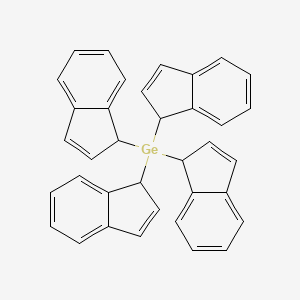
![N-Methyl-N-[4-(triphenylgermyl)buta-1,3-diyn-1-yl]aniline](/img/structure/B14429198.png)
